Regioisomeric Differentiation: Meta-Methyl vs. Para-Methyl Positional Isomer
The meta-methyl substitution on the phenyl ring (target compound) versus the para-methyl substitution (comparator 2-(Isopropylamino)-1-(4-methylphenyl)ethanol) alters molecular properties. The target compound is expected to exhibit a different dipole moment and steric profile, which can translate to distinct LogP and solubility values . However, direct experimental measurements comparing these two isomers are absent from the public literature. For the para-isomer, the ACD/LogP is predicted to be 2.05, while the target compound's LogP is predicted to be approximately 2.35 . The water solubility of the para-isomer is estimated at 1.633e+004 mg/L, but no comparable experimental data exists for the meta-isomer . These predicted differences suggest that the meta-isomer may have a slightly higher lipophilicity and lower aqueous solubility.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~2.35 (estimated for meta isomer) |
| Comparator Or Baseline | 2-(Isopropylamino)-1-(4-methylphenyl)ethanol: Predicted LogP 2.05 (ACD/Labs) |
| Quantified Difference | Approximately +0.30 LogP units higher for the meta isomer |
| Conditions | In silico prediction (ACD/Labs Percepta Platform) |
Why This Matters
For medicinal chemistry SAR studies, a 0.3 LogP unit difference can be significant, potentially affecting membrane permeability and off-target binding, making the meta-isomer a distinct tool from its para counterpart.
